Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate
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Overview
Description
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and epoxidation reactions to introduce the methyl and epoxide groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced naphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced naphthalene derivatives .
Scientific Research Applications
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the epoxide and carboxylate groups.
Indole Derivatives: These compounds have a similar aromatic ring system but differ in functional groups and overall structure.
Uniqueness
Methyl 2,3-dihydroxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 9,10-dihydroxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(15)12-7-5-3-2-4-6(7)9(17-12)8(13)10(12)14/h2-5,8-10,13-14H,1H3 |
InChI Key |
PCHDGWLTJSKRRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C(C(C(O1)C3=CC=CC=C23)O)O |
Origin of Product |
United States |
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